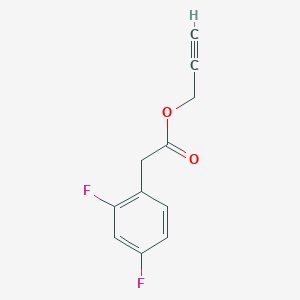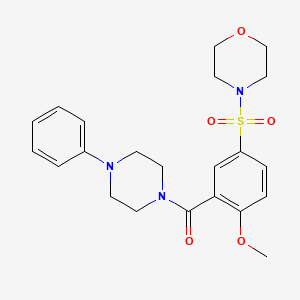![molecular formula C20H17ClN2O4 B4952355 (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4952355.png)
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a propoxyphenyl group attached to a diazinane-2,4,6-trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chlorobenzaldehyde with 4-propoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents, often used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions with the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
Steviol Glycosides: Natural sweeteners derived from Stevia rebaudiana, used in food and beverage industries.
Uniqueness
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and propoxyphenyl groups attached to a diazinane-2,4,6-trione core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
(5E)-1-(2-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-11-27-14-9-7-13(8-10-14)12-15-18(24)22-20(26)23(19(15)25)17-6-4-3-5-16(17)21/h3-10,12H,2,11H2,1H3,(H,22,24,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCNYSLLONIDF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4952275.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4952295.png)

![[3-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B4952303.png)
![N-(4-methylphenyl)-2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B4952304.png)
![ethyl {1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}carbamate](/img/structure/B4952310.png)
![N-(2,6-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4952318.png)
![methyl 4-[(4-{5-[(3-methylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4952326.png)
![methyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B4952338.png)

![4-[5-[(3-Methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-yl]morpholine](/img/structure/B4952348.png)
![2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B4952369.png)
![3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4952376.png)
![methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B4952380.png)
